N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine
Overview
Description
N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine is a useful research compound. Its molecular formula is C15H26N2O2 and its molecular weight is 266.38 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Catalysis in Polymerization
A study by Kang, Cho, Nayab, and Jeong (2019) investigated Zn(II) and Cu(II) complexes based on diethyl-ethanediamine derivatives for their use as pre-catalysts in rac-lactide polymerization. These complexes effectively polymerized rac-lactide to yield heterotactic polylactide, with Cu(II) initiators showing better catalytic activities compared to their Zn(II) counterparts (Kang et al., 2019).
2. Development of Chiral Compounds
Song et al. (1999) synthesized a new class of chiral C(2)-symmetrical bisferrocenyl diamines, which were used to prepare a complex exhibiting catalytic activity toward asymmetric cyclopropanation of olefins and alkyl diazoacetates (Song et al., 1999).
3. Efficient Synthesis Catalyst
Sajadikhah, Zare, and Hosseini (2019) synthesized N1,N1,N2,N2-tetramethyl-N1,N2-bis(sulfo)ethane-1,2-diaminium chloride as an acidic ionic liquid and used it as an efficient catalyst for synthesizing dihydropyrrol-2-ones and functionalized tetrahydropyridines (Sajadikhah et al., 2019).
4. Metal Complex Synthesis
Cai, Hu, Yao, and Ji (2001) prepared and characterized racemic μ-[N,N′-bis(2-aminoethyl)-1,2-ethanediamine-N1,N1′,N2,N2′]-bis[N,N′-(bis(2-aminoethyl)-1,2-ethanediamine-N,N′,N″,N‴)]dinickel(II) compounds, documenting their extensive hydrogen bonds and crystallization pathways (Cai et al., 2001).
5. NMR Studies of Platinum(II) Complexes
Goto et al. (2000) conducted 1H NMR studies on square-planar complexes of platinum(II) with N-ethyl- or N-benzyl-1,2-ethanediamine. Their findings provide insights into intramolecular interactions and effects of solvents and temperature on these complexes (Goto et al., 2000).
Properties
IUPAC Name |
N',N'-diethyl-N-[2-(2-methoxyphenoxy)ethyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-4-17(5-2)12-10-16-11-13-19-15-9-7-6-8-14(15)18-3/h6-9,16H,4-5,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJSDJNYYJZHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCOC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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